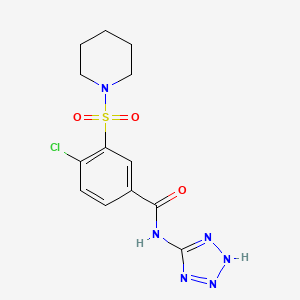
1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Properties
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids at pH 1–2. The gels' morphology and rheology are influenced by the anion's identity, offering a method to tune the gels' physical characteristics. The gels' elastic storage modulus follows a specific trend based on the acid used for protonation, with sulfate ions resulting in the strongest gels. Chloride salts do not form gels, and nitrate gels are unstable, tending towards crystallization. This highlights the potential for designing hydrogels with specific properties by manipulating anionic components (Lloyd & Steed, 2011).
Structure-Activity Relationship in Drug Design
Research on isomorphous structures, including those with methyl and chloro substitutions, demonstrates the chlorine-methyl exchange rule. These structures show extensive disorder, which may impact the detection of isomorphism in data-mining processes. This insight is valuable for designing new compounds with predictable properties based on substituent effects, highlighting the importance of structural considerations in drug development and other chemical applications (Rajni Swamy et al., 2013).
Anticancer Activity of Diaryl Ureas
Diaryl ureas, including 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have been evaluated for their antiproliferative activity against various cancer cell lines. These compounds show significant effects, with some demonstrating potent inhibitory activities comparable to known anticancer agents. This suggests the potential of such urea derivatives as new anticancer agents, possibly acting as BRAF inhibitors, highlighting the importance of urea derivatives in medicinal chemistry and oncology research (Jian Feng et al., 2020).
Cytokinin-Like Activity and Plant Growth
Urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea and its analogs, exhibit cytokinin-like activity, positively influencing cell division and differentiation in plants. These compounds are used in in vitro plant morphogenesis studies to enhance adventitious root formation, offering insights into the role of synthetic compounds in plant biology and agriculture (Ricci & Bertoletti, 2009).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-24-11-13(10-22-24)15-7-12(5-6-20-15)9-21-18(25)23-16-8-14(19)3-4-17(16)26-2/h3-8,10-11H,9H2,1-2H3,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHNFTNFCYPNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide](/img/structure/B2981410.png)

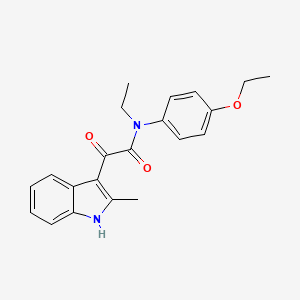
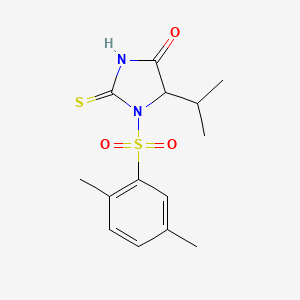
![Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2981415.png)

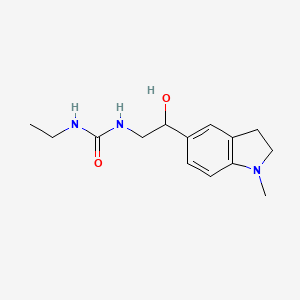
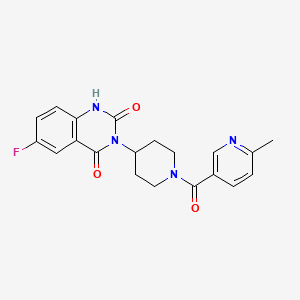
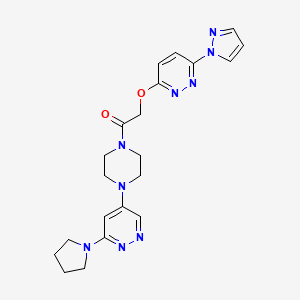
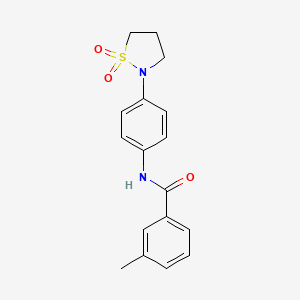
![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2981425.png)
![N-(2,4-difluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2981427.png)
![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2981429.png)
